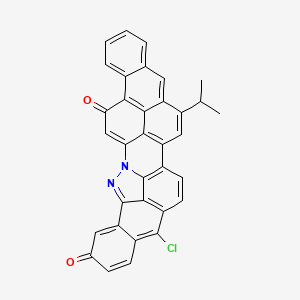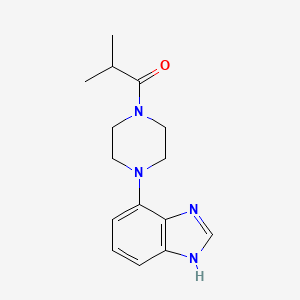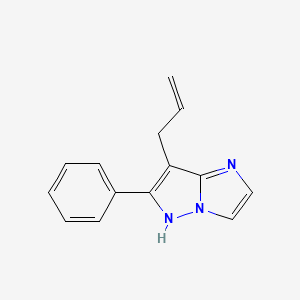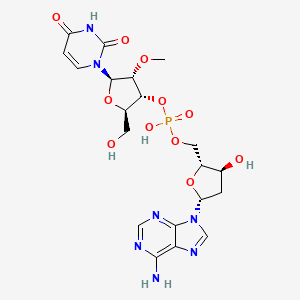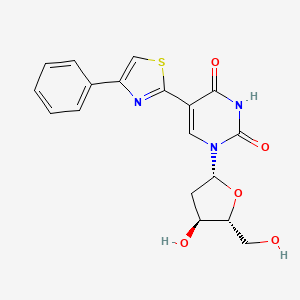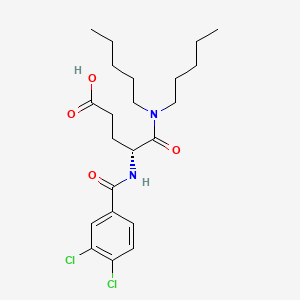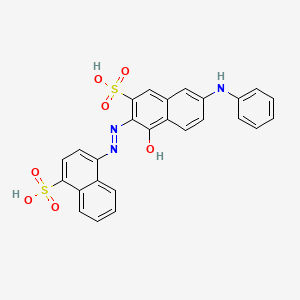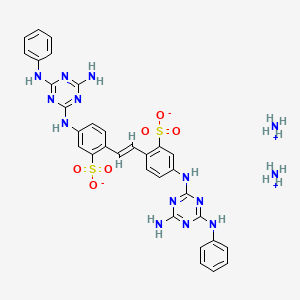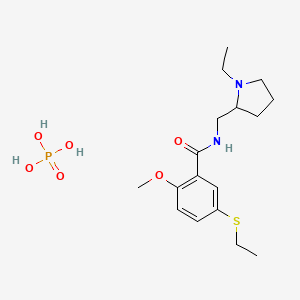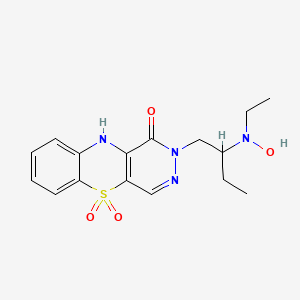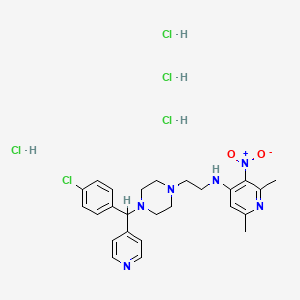
1,3,5-Diazaphosphorinium, 1,3-bis(4-methylphenyl)-5-(((4-methylphenyl)amino)methyl)-5-phenyl-, chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Diazaphosphorinium, 1,3-bis(4-methylphenyl)-5-(((4-methylphenyl)amino)methyl)-5-phenyl-, chloride is a complex organic compound that belongs to the class of diazaphosphorinium salts
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Diazaphosphorinium, 1,3-bis(4-methylphenyl)-5-(((4-methylphenyl)amino)methyl)-5-phenyl-, chloride typically involves the reaction of appropriate precursors under controlled conditions. The reaction may involve:
Starting Materials: Appropriate diazaphosphorinium precursors, 4-methylphenyl derivatives, and other necessary reagents.
Reaction Conditions: Specific temperature, pressure, and solvent conditions to facilitate the formation of the desired compound.
Catalysts: Use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
1,3,5-Diazaphosphorinium, 1,3-bis(4-methylphenyl)-5-(((4-methylphenyl)amino)methyl)-5-phenyl-, chloride can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, etc.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, etc.
Solvents: Organic solvents such as dichloromethane, ethanol, etc.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.
科学的研究の応用
Chemistry: Used as a reagent or catalyst in organic synthesis.
Medicine: Investigated for its potential therapeutic properties or as a drug delivery agent.
Industry: Utilized in the development of advanced materials or as a component in specialized industrial processes.
作用機序
The mechanism of action of 1,3,5-Diazaphosphorinium, 1,3-bis(4-methylphenyl)-5-(((4-methylphenyl)amino)methyl)-5-phenyl-, chloride involves its interaction with specific molecular targets and pathways. This may include:
Molecular Targets: Binding to specific enzymes, receptors, or other biomolecules.
Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
類似化合物との比較
Similar Compounds
1,3,5-Diazaphosphorinium Derivatives: Other compounds with similar diazaphosphorinium structures.
4-Methylphenyl Derivatives: Compounds containing 4-methylphenyl groups with different functional groups.
Uniqueness
1,3,5-Diazaphosphorinium, 1,3-bis(4-methylphenyl)-5-(((4-methylphenyl)amino)methyl)-5-phenyl-, chloride is unique due to its specific combination of functional groups and structural features, which may impart distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
85684-45-3 |
|---|---|
分子式 |
C31H35ClN3P |
分子量 |
516.1 g/mol |
IUPAC名 |
N-[[1,3-bis(4-methylphenyl)-5-phenyl-1,3,5-diazaphosphinan-5-ium-5-yl]methyl]-4-methylaniline;chloride |
InChI |
InChI=1S/C31H35N3P.ClH/c1-25-9-15-28(16-10-25)32-21-35(31-7-5-4-6-8-31)23-33(29-17-11-26(2)12-18-29)22-34(24-35)30-19-13-27(3)14-20-30;/h4-20,32H,21-24H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
SMXBYYZTHXJPGX-UHFFFAOYSA-M |
正規SMILES |
CC1=CC=C(C=C1)NC[P+]2(CN(CN(C2)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C)C5=CC=CC=C5.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


